

# Technical Synthesis Guide: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

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## Compound of Interest

Compound Name: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

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## Abstract & Application Scope

This protocol defines the regioselective synthesis of **5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine** via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The target molecule features a "3-methoxy-2-alkoxy" substitution pattern, critical for tuning the lipophilicity and metabolic stability of pyridine-based pharmacophores. The 5-bromo handle is preserved for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) reactions.

Key Challenges Addressed:

- **Regioselectivity:** Ensuring exclusive substitution at the C2 position over the C5-bromide.
- **Electronic Deactivation:** Overcoming the electron-donating effect of the C3-methoxy group which deactivates the ring toward nucleophilic attack compared to simpler halopyridines.

## Retrosynthetic Analysis & Strategy

The synthesis relies on the high electrophilicity of the C2-chlorine atom in the precursor 5-Bromo-2-chloro-3-methoxypyridine. The reaction is driven by the formation of a strong nucleophile (sodium 2-methoxyethoxide) to displace the chloride.

Figure 1: Retrosynthetic disconnection showing the displacement of the C2-chloro group.

## Experimental Protocol

### Materials & Reagents

Reagent	MW ( g/mol )	Equiv.[1]	Role	CAS No.
5-Bromo-2-chloro-3-methoxypyridine	222.47	1.0	Limiting Reagent	286947-03-3
2-Methoxyethanol	76.09	5.0 - 10.0	Nucleophile/Solvent	109-86-4
Sodium Hydride (60% in oil)	24.00	1.5	Base	7646-69-7
THF (Anhydrous)	72.11	-	Solvent (Primary)	109-99-9
Ethyl Acetate	-	-	Extraction	141-78-6

### Step-by-Step Procedure

#### Step 1: Preparation of the Alkoxide (In Situ)

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Base Suspension: Add Sodium Hydride (60% dispersion, 1.5 eq) to the flask.
  - Note: If high purity is required, wash NaH with dry hexanes (2x) under nitrogen to remove mineral oil.
- Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) and cool the suspension to 0°C using an ice bath.

- Nucleophile Addition: Add 2-Methoxyethanol (1.5 - 2.0 eq) dropwise over 10 minutes.
  - Observation: Hydrogen gas evolution will occur. Ensure adequate venting.
  - Mechanistic Insight: Pre-forming the alkoxide ensures a high concentration of the active nucleophile, essential for overcoming the deactivating effect of the C3-methoxy group on the pyridine ring.

Step 2: S<sub>N</sub>Ar Reaction 5. Substrate Addition: Once H<sub>2</sub> evolution ceases (approx. 15-30 min), add 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) in one portion (solid) or dissolved in a minimum amount of THF. 6. Reaction: Remove the ice bath and heat the reaction mixture to reflux (66°C) or 80°C if using a sealed tube/pressure vial.

- Time: Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.
- Checkpoint: The starting material (R<sub>f</sub> ~0.6) should disappear, and a more polar product spot (R<sub>f</sub> ~0.4) should appear.

Step 3: Workup & Purification 7. Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH<sub>4</sub>Cl (slow addition to destroy excess hydride). 8. Extraction: Dilute with water and extract with Ethyl Acetate (3x). 9. Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove excess 2-methoxyethanol. 10. Drying: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. 11. Purification: Purify the crude residue via silica gel flash chromatography.

- Eluent: Gradient of 0% to 30% EtOAc in Hexanes.
- Yield Expectation: 85–95% as a white to pale yellow solid.

## Critical Process Parameters (CPPs)

Parameter	Specification	Rationale
Temperature	60°C - 80°C	Lower temperatures result in sluggish reaction due to C3-OMe deactivation; higher temperatures (>100°C) risk displacing the C5-Br.
Water Content	< 0.1%	Water competes with the alkoxide, leading to the formation of the pyridone side product (hydrolysis of C2-Cl).
Stoichiometry	1.5 eq Alkoxide	Excess alkoxide drives the reaction to completion but too much complicates workup (emulsions).

## Analytical Data Validation

Expected <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 7.95 (d, J = 2.0 Hz, 1H): H6 proton (deshielded by ring nitrogen).
- δ 7.25 (d, J = 2.0 Hz, 1H): H4 proton (meta coupling to H6).
- δ 4.45 (m, 2H): -OCH<sub>2</sub>CH<sub>2</sub>OMe (C2-ether methylene).
- δ 3.85 (s, 3H): -OCH<sub>3</sub> (C3-methoxy group).
- δ 3.75 (m, 2H): -OCH<sub>2</sub>CH<sub>2</sub>OMe.
- δ 3.42 (s, 3H): -OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>3</sub> (Terminal methoxy).

Mass Spectrometry (ESI<sup>+</sup>):

- m/z: 262.0 / 264.0 [M+H]<sup>+</sup> (Characteristic 1:1 bromine isotope pattern).

## Safety & Handling

- Sodium Hydride: Flammable solid; reacts violently with water releasing hydrogen gas. Handle under inert atmosphere.
- Pyridines: Many halopyridines are skin irritants and potential sensitizers. Use double gloving.
- 2-Methoxyethanol: Known reproductive toxin (teratogen). Handle exclusively in a fume hood.

## References

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- 5-Bromo-2-chloro-3-methoxypyridine. PubChem. (Precursor physical properties and safety data).[3] [Link](#)

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